molecular formula C13H14N2O2 B3071882 methyl 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylate CAS No. 1015082-04-8

methyl 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylate

Cat. No. B3071882
CAS RN: 1015082-04-8
M. Wt: 230.26 g/mol
InChI Key: NCRWBLSVIRVJJQ-UHFFFAOYSA-N
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Description

“Methyl 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylate” is a chemical compound that has been studied for its potential anti-tumor activity . It is a derivative of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, which is known to exhibit high anti-tumor activity . The compound is designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs .


Synthesis Analysis

The synthesis of this compound involves the introduction of an alkyl or aralkyl and a sulfonyl group . This design is based on the combination principles of antitumor drugs . The choice of the carbonyl component of the Fischer reaction is generally not limited .


Molecular Structure Analysis

The molecular structure of this compound is represented by the IUPAC name 2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole . The InChI code is 1S/C12H14N2/c1-14-7-6-12-10(8-14)9-4-2-3-5-11(9)13-12/h2-5,13H,6-8H2,1H3 .


Chemical Reactions Analysis

The chemical reactions involving this compound have been studied in the context of its antiproliferative activity . The compound and its derivatives have shown moderate to excellent antiproliferative activity with IC50 values between 0 μM and 100 μM against cancer cells .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 186.26 . It is a crystal - powder in form and its color ranges from white to pale yellow to yellow . The compound is stored in a refrigerator .

Scientific Research Applications

Anti-Cancer Agents

This compound has been used in the design and synthesis of novel anti-cancer agents . A series of novel 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs . These compounds showed moderate to excellent antiproliferative activity with IC50 values between 0 μM and 100 μM against cancer cells .

Inhibition of Cell Proliferation

The proliferations of Hela, A549, HepG2, and MCF-7 cell lines were inhibited in a dose-dependent manner by these compounds . The cytolytic activity was markedly inhibited at the same time .

Molecular Docking Studies

Molecular docking studies revealed the binding orientations of all the synthesized compounds in the active site of c-Met . This can help in understanding the interaction of these compounds with their target proteins.

Molecular Dynamics Simulations

Molecular dynamics simulations have been performed to evaluate the binding stabilities between the synthesized compounds and their receptors . This can provide insights into the stability of the compound-receptor complex.

Quantitative Structure-Activity Relationship (QSAR) Model

The EC50 value of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core as a novel chemotype of potentiators can be predicted to establish a highly predicting QSAR model . This can help in predicting the biological activity of these compounds.

Design and Synthesis of Biologically Active Compounds

The application of indole derivatives for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Indoles, both natural and synthetic, show various biologically vital properties .

Safety and Hazards

The safety information for this compound includes hazard statements H302, H315, H319, H332, H335 . Precautionary measures include P261, P280, P305, P351, P338 .

Future Directions

The future directions for the study of this compound involve further exploration of its anti-tumor activity. There is interest in finding effective and specific anti-tumor drugs, as malignant tumor is a serious threat to human health . The introduction of sulfonyl could increase the antiproliferative activity of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole .

properties

IUPAC Name

methyl 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-17-13(16)8-2-3-11-9(6-8)10-7-14-5-4-12(10)15-11/h2-3,6,14-15H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCRWBLSVIRVJJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC3=C2CNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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